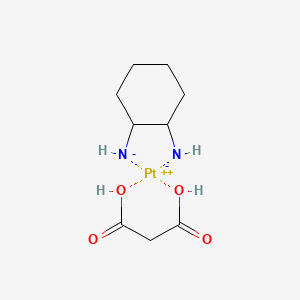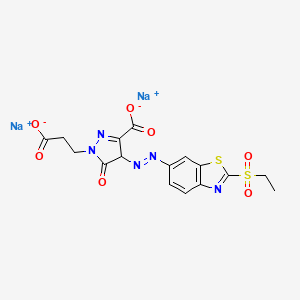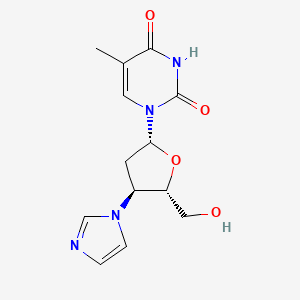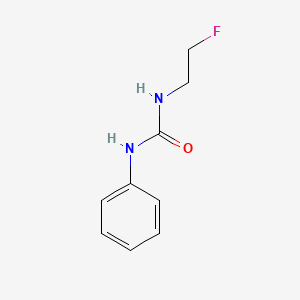
1-(2-Fluoroethyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoroethyl)-3-phenylurea is an organic compound with the molecular formula C9H11FN2O It is a derivative of urea, where one of the hydrogen atoms is replaced by a 2-fluoroethyl group and another by a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-3-phenylurea typically involves the reaction of phenyl isocyanate with 2-fluoroethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:
C6H5NCO+FCH2CH2NH2→C6H5NHCONHCH2CH2F
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as metal oxides, can also enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Fluoroethyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluoroethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenylcarbamoyl fluoride, while reduction may produce 2-fluoroethylamine and aniline.
Aplicaciones Científicas De Investigación
1-(2-Fluoroethyl)-3-phenylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(2-Fluoroethyl)-3-phenylurea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoroethyl group can form strong hydrogen bonds and electrostatic interactions with active sites, enhancing the compound’s binding affinity. The phenyl group contributes to hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
1-(2-Fluoroethyl)-3-methylurea: Similar structure but with a methyl group instead of a phenyl group.
1-(2-Fluoroethyl)-3-ethylurea: Contains an ethyl group instead of a phenyl group.
1-(2-Fluoroethyl)-3-(4-methylphenyl)urea: Similar structure with a methyl-substituted phenyl group.
Uniqueness: 1-(2-Fluoroethyl)-3-phenylurea is unique due to the combination of the fluoroethyl and phenyl groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring specific interactions with biological targets.
Propiedades
Número CAS |
331-07-7 |
|---|---|
Fórmula molecular |
C9H11FN2O |
Peso molecular |
182.19 g/mol |
Nombre IUPAC |
1-(2-fluoroethyl)-3-phenylurea |
InChI |
InChI=1S/C9H11FN2O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,13) |
Clave InChI |
OFIOVEVMZIFQLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



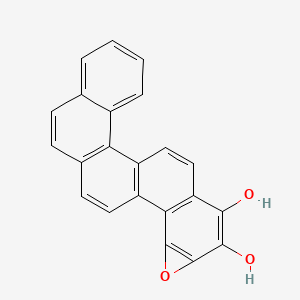
![(1R)-1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B12790697.png)
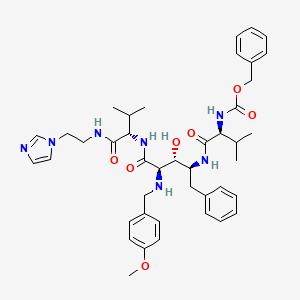
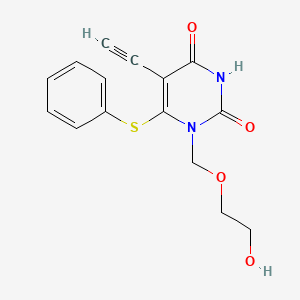

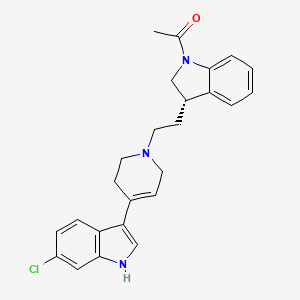

![6-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole](/img/structure/B12790745.png)
